molecular formula C15H13N3O3 B15284722 1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B15284722
M. Wt: 283.28 g/mol
InChI Key: PGXCUDOBRIRYQE-IUXPMGMMSA-N
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Description

1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzylideneamino group, hydroxyl groups, and a pyridinecarbonitrile structure, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. The reaction is carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes . This inhibition can reduce inflammation and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile ligand and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H13N3O3/c1-9-5-10(2)18(15(21)13(9)7-16)17-8-11-3-4-12(19)6-14(11)20/h3-6,8,19-20H,1-2H3/b17-8-

InChI Key

PGXCUDOBRIRYQE-IUXPMGMMSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C\C2=C(C=C(C=C2)O)O)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=C(C=C(C=C2)O)O)C#N)C

Origin of Product

United States

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